molecular formula C11H21NO2 B13233403 Ethyl 2-amino-2-cycloheptylacetate

Ethyl 2-amino-2-cycloheptylacetate

Cat. No.: B13233403
M. Wt: 199.29 g/mol
InChI Key: GRJOHMIFRFCROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-cycloheptylacetate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cycloheptyl ring attached to an amino group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-cycloheptylacetate typically involves the reaction of cycloheptanone with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-cycloheptylacetate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity, such as continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cycloheptylacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Ethyl 2-amino-2-cycloheptylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-cycloheptylacetate is not well-characterized. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can lead to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Ethyl 2-amino-2-cycloheptylacetate can be compared with similar compounds such as:

    Ethyl 2-amino-2-cyclohexylacetate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    Ethyl 2-amino-2-cyclopentylacetate: Contains a cyclopentyl ring.

    Ethyl 2-amino-2-cyclooctylacetate: Contains a cyclooctyl ring.

These compounds share similar chemical properties but differ in their ring size, which can affect their reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 2-amino-2-cycloheptylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJOHMIFRFCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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